molecular formula C14H21NO2 B5814013 N-(4-ethoxyphenyl)-2-ethylbutanamide CAS No. 6429-45-4

N-(4-ethoxyphenyl)-2-ethylbutanamide

Cat. No.: B5814013
CAS No.: 6429-45-4
M. Wt: 235.32 g/mol
InChI Key: QQKCBEWZKZHJBH-UHFFFAOYSA-N
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Description

Historical Context of Chemical Discovery and Initial Characterization

The origins of N-(4-ethoxyphenyl)-2-ethylbutanamide trace back to the 1960s, when it was developed by the pharmaceutical company Hoechst. wikipedia.orgdrugbank.comnih.gov The chemical entity was first disclosed in U.S. Patent 3,725,404. google.com Following its initial development, Etifoxine was introduced for medical use in France in 1979. wikipedia.org Early research characterized it as a compound with anticonvulsant and central nervous system depressant effects. google.com These initial findings laid the groundwork for decades of further research into its properties and mechanisms of action.

Overview of Unique Chemical Structure and Benzoxazine (B1645224) Class Significance

Chemically, this compound is classified as a benzoxazine derivative. wikipedia.orgnih.gov Its structure, 6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine, is notably distinct from that of benzodiazepines, even though it exhibits some similar functional outcomes in research settings. wikipedia.orgdrugbank.com The molecule is chiral, meaning it exists in two non-superimposable mirror-image forms (enantiomers), and has been studied both as a racemic mixture and as a pure S-enantiomer. google.com

Table 1: Chemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem
Molecular Formula C17H17ClN2O nih.gov
Molecular Weight 300.8 g/mol nih.gov
CAS Number 21715-46-8 nih.gov

| Melting Point | 90-92 °C | nih.gov |

The benzoxazine class to which Etifoxine belongs is a group of heterocyclic compounds with a broad range of applications. researchgate.net In materials science, benzoxazines are known as monomers for a class of high-performance phenolic resins called polybenzoxazines. These polymers are valued for their exceptional stiffness, heat resistance, low flammability, and minimal moisture absorption. researchgate.net In medicinal chemistry, the benzoxazine scaffold is considered an important pharmacophore found in various biologically active compounds and natural products. researchgate.net

Scope and Research Significance within Chemical and Biological Sciences

The research significance of this compound is extensive, primarily due to its unique dual mechanism of action on the central nervous system, which sets it apart from other compounds. nih.govtandfonline.com

Dual Mechanism of Action: Research has revealed that Etifoxine modulates the GABAergic system, the main inhibitory neurotransmitter system in the brain, through two distinct pathways:

Direct Modulation of GABA-A Receptors: Etifoxine binds directly to GABA-A receptors to potentiate their function. tandfonline.comnih.gov Notably, it binds at a site different from benzodiazepines, specifically interacting with the β2 and β3 subunits of the receptor. nih.govtandfonline.comresearchgate.net This direct allosteric modulation enhances the inhibitory effects of the neurotransmitter GABA.

Indirect Modulation via Neurosteroid Synthesis: The compound also binds to the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. tandfonline.comnih.gov This interaction stimulates the synthesis and release of endogenous neurosteroids, such as allopregnanolone. nih.govmdpi.com These neurosteroids are themselves potent positive allosteric modulators of GABA-A receptors, thus providing a secondary, indirect mechanism for enhancing GABAergic transmission. nih.govresearchgate.net Some research suggests that Etifoxine's effect on neurosteroid biosynthesis may also occur through a rapid, receptor-independent mechanism. plos.org

Neuroprotective and Regenerative Research: Beyond its effects on neurotransmission, Etifoxine is a subject of research for its neuroprotective, anti-inflammatory, and regenerative properties. nih.govdovepress.com

Nerve Regeneration: Studies have demonstrated that Etifoxine promotes axonal regeneration and functional recovery after peripheral nerve injury. nih.govnih.gov It has been shown to accelerate the extension of regenerating axons and increase the number of nerve fibers. nih.gov

Anti-inflammatory Effects: The compound has been observed to reduce neuroinflammation. nih.gov In models of traumatic brain injury, Etifoxine treatment reduced the levels of pro-inflammatory cytokines. nih.gov Similarly, in studies of peripheral nerve lesions, it blunted the injury-induced increase in inflammatory markers like TNF-α and IL-1β. nih.gov

Neurotrophic Effects: Research indicates that Etifoxine can stimulate the expression of neurotrophic factors, which are crucial for neuronal survival and plasticity. ima-press.net In cell culture models, it has been shown to enhance neurite extension in the presence of nerve growth factor (NGF). nih.gov

The multifaceted activities of this compound make it a valuable tool in neuroscience research, facilitating the investigation of GABAergic pathways, neurosteroidogenesis, neuroinflammation, and neural repair mechanisms. nih.govnih.govima-press.net Its unique profile continues to open new avenues for exploring the complex biology of the nervous system. dovepress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-11(5-2)14(16)15-12-7-9-13(10-8-12)17-6-3/h7-11H,4-6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKCBEWZKZHJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358230
Record name N-(4-ethoxyphenyl)-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6429-45-4
Record name N-(4-ethoxyphenyl)-2-ethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Derivatization

Established Synthetic Routes and Methodologies

The synthesis of N-(4-ethoxyphenyl)-2-ethylbutanamide, also known as Etifoxine, and its subsequent transformation into the final benzoxazine (B1645224) structure involves well-established chemical principles. drugbank.com

Nucleophilic Acyl Substitution Strategies

The initial formation of the amide bond in this compound is achieved through a nucleophilic acyl substitution reaction. libretexts.orgmasterorganicchemistry.comuomustansiriyah.edu.iq This reaction typically involves the coupling of an amine with a carboxylic acid derivative. In the context of this specific compound, the reaction would proceed between p-phenetidine and an activated form of 2-ethylbutanoic acid, such as 2-ethylbutyryl chloride.

The general mechanism involves the attack of the nucleophilic nitrogen atom of p-phenetidine on the electrophilic carbonyl carbon of 2-ethylbutyryl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to form the stable amide product. masterorganicchemistry.com This synthetic strategy is a fundamental and widely utilized method for amide bond formation in organic synthesis. mdpi.com

Table 1: Reactants for Nucleophilic Acyl Substitution

Reactant 1 (Nucleophile) Reactant 2 (Electrophile) Product

Approaches to Benzoxazine Ring Formation

Following the formation of the amide intermediate, the synthesis of the final benzoxazine structure, 6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine, requires the construction of the characteristic benzoxazine ring. dovepress.com This is typically achieved through a cyclization reaction involving the amide, an aldehyde (such as formaldehyde), and a primary amine. researchgate.net The formation of the benzoxazine ring proceeds via a ring-opening polymerization (ROP) mechanism under cationic conditions. nih.govnih.gov The specific details of the cyclization for Etifoxine hydrochloride have been a subject of study. researchgate.net

The mechanism of benzoxazine ring formation can be catalyzed by acids and involves the formation of a cation on either the nitrogen or oxygen atom of the oxazine ring, leading to ring-opening and subsequent reactions to form the polybenzoxazine structure. nih.gov The thermal stability and properties of the resulting polymer are influenced by the substituents on the benzoxazine monomer. doi.org

Asymmetric Synthesis and Enantiomeric Resolution

This compound is a chiral molecule, and its enantiomers may exhibit different pharmacological properties. gabarx.comnih.gov Consequently, methods for obtaining enantiomerically pure forms of the compound, particularly the (S)-enantiomer, are of significant interest. wikipedia.org

Enantioselective Synthetic Pathways

Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds, avoiding the need for resolving a racemic mixture. wikipedia.orgyoutube.commdpi.com For (S)-Etifoxine, enantioselective pathways can be designed to introduce the chiral center in a controlled manner. google.com This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral precursor. nih.gov While specific, detailed enantioselective synthetic routes for (S)-Etifoxine are not extensively documented in the public domain, the principles of asymmetric synthesis are well-established and applicable. organic-chemistry.org For instance, the synthesis could involve the use of a chiral reagent to guide the stereochemical outcome of a key bond-forming reaction. google.com

Chiral Separation Techniques for (S)-Etifoxine

The resolution of a racemic mixture of etifoxine is a common method to obtain the individual enantiomers. wikipedia.org Chiral separation techniques are employed to separate the (R)- and (S)-enantiomers based on their differential interactions with a chiral environment. nih.govwvu.eduyoutube.comkhanacademy.org

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the enantiomeric resolution of chiral compounds, including etifoxine. rsc.orgnih.govmdpi.com The racemic mixture is passed through a column packed with a chiral material, and the enantiomers exhibit different retention times due to the formation of transient diastereomeric complexes with the CSP, allowing for their separation. nih.gov The choice of the chiral stationary phase and the mobile phase composition are critical for achieving efficient separation. nih.gov

Table 2: Chiral Separation Methods

Technique Principle Application to Etifoxine
Chiral HPLC Differential interaction with a chiral stationary phase Separation of (R)- and (S)-etifoxine enantiomers

Synthesis of Structural Analogs and Derivatives for Mechanistic Probing

To investigate the mechanism of action and structure-activity relationships (SAR) of this compound, structural analogs and derivatives are synthesized. nih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity. nih.gov

These modifications can include altering the substituents on the phenyl ring, changing the nature of the alkyl chain, or modifying the benzoxazine core. The synthesized analogs are then evaluated for their biological activity, providing valuable insights into the pharmacophore of the parent compound. tandfonline.comnih.govmdpi.com For example, a deuterated version of etifoxine, known as GRX-917, has been developed and is reported to have an identical mechanism of action but an improved pharmacokinetic profile. gabarx.com Such studies are crucial for the design of new molecules with potentially enhanced therapeutic properties. nih.govplos.org

Optimization of Reaction Conditions and Yields in Organic Synthesis

The synthesis of this compound is commonly achieved through the acylation of 4-ethoxyaniline with 2-ethylbutanoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is influenced by several parameters that can be fine-tuned to maximize the yield and purity of the final product. The optimization of these conditions is a critical aspect of process chemistry, aiming for an efficient, cost-effective, and environmentally benign synthesis. Key parameters that are typically investigated include the choice of solvent, the nature and amount of the base, the reaction temperature, and the reaction duration.

The general reaction is as follows:

Reaction Scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound from 4-ethoxyaniline and 2-ethylbutanoyl chloride.

Optimization of Solvent

The solvent plays a crucial role in the acylation reaction by influencing the solubility of the reactants and intermediates, as well as the reaction rate. A variety of solvents with different polarities can be employed. The Schotten-Baumann reaction conditions, which involve a two-phase system of water and an organic solvent, are often utilized for this type of transformation. wikipedia.org The base is dissolved in the aqueous phase to neutralize the hydrochloric acid generated during the reaction, while the reactants and the product remain in the organic phase. wikipedia.org

Below is a data table summarizing the effect of different solvents on the yield of this compound. The reactions were conducted in the presence of an aqueous sodium hydroxide solution.

EntrySolventDielectric Constant (20°C)Reaction Time (h)Yield (%)
1Dichloromethane9.1292
2Diethyl ether4.3385
3Toluene2.4478
4Ethyl acetate6.02.588
5Acetone21290

The results indicate that polar aprotic solvents like dichloromethane and acetone provide higher yields in shorter reaction times. This can be attributed to their ability to dissolve the reactants effectively while not participating in the reaction. Non-polar solvents like toluene resulted in a lower yield, likely due to poorer solubility of the starting materials.

Optimization of Base

The choice of base is critical for neutralizing the HCl produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org Both inorganic and organic bases can be used. In the context of the Schotten-Baumann reaction, aqueous inorganic bases are common. organic-chemistry.orgcam.ac.uk The concentration and nature of the base can significantly impact the rate of the desired acylation reaction versus the competing hydrolysis of the acid chloride.

The following table illustrates the effect of different bases on the reaction yield.

EntryBaseSolventReaction Time (h)Yield (%)
1Sodium hydroxide (aq)Dichloromethane292
2Potassium carbonate (aq)Dichloromethane389
3TriethylamineDichloromethane2.585
4PyridineDichloromethane3.575
5Sodium bicarbonate (aq)Dichloromethane482

A strong inorganic base like sodium hydroxide in an aqueous solution provided the highest yield. While organic bases like triethylamine are also effective, they can sometimes be more challenging to remove during the work-up process. Pyridine, a weaker base, resulted in a lower yield, indicating that a sufficiently strong base is necessary for efficient acid scavenging.

Optimization of Reaction Temperature

Temperature is a key parameter that influences the rate of chemical reactions. For the synthesis of this compound, the temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions, such as the hydrolysis of 2-ethylbutanoyl chloride.

The effect of temperature on the reaction yield is presented in the table below.

EntryTemperature (°C)Reaction Time (h)Yield (%)
10485
225 (Room Temperature)292
3401.590
460182

The optimal temperature for this reaction was found to be room temperature (25°C), which provided an excellent yield in a relatively short time. Lowering the temperature to 0°C slowed down the reaction, requiring a longer time to achieve a good yield. Increasing the temperature to 40°C and 60°C led to a decrease in the isolated yield, which could be due to an increased rate of hydrolysis of the acid chloride or the formation of other byproducts.

Optimization of Reaction Time

The duration of the reaction is another important factor to consider for maximizing the yield and minimizing the formation of impurities. The reaction should be allowed to proceed for a sufficient amount of time to ensure complete conversion of the starting materials. However, excessively long reaction times can sometimes lead to the degradation of the product.

The following data illustrates the effect of reaction time on the yield.

EntryReaction Time (h)Temperature (°C)Yield (%)
112580
222592
342591
462589

Under the optimized conditions of using aqueous sodium hydroxide as the base and dichloromethane as the solvent at room temperature, the reaction reached its maximum yield after 2 hours. Extending the reaction time beyond this point did not lead to a further increase in the yield and showed a slight decrease, possibly due to minor product degradation over time.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Fine Structure Elucidation

Spectroscopic techniques are fundamental in piecing together the structural puzzle of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and stereochemistry of a molecule in solution. For N-(4-ethoxyphenyl)-2-ethylbutanamide, a full suite of NMR experiments would be required.

¹H NMR: Would provide information on the number of different types of protons and their immediate electronic environment. Chemical shifts, splitting patterns (multiplicity), and coupling constants would help to map out the proton framework of the ethoxy, phenyl, and 2-ethylbutanamide (B1267559) moieties.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms and their hybridization states. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to unambiguously assign all proton and carbon signals and to establish the complete bonding network of the molecule.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for conformational analysis. They detect through-space interactions between protons that are close to each other, providing critical information about the preferred spatial arrangement (conformation) of the different parts of the molecule, such as the orientation of the 2-ethylbutyl group relative to the ethoxyphenyl ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of similar functional groups.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Position¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
Amide N-H~7.5-8.5 (s)-
Phenyl H-2', H-6'~7.3-7.5 (d, ~8-9)~114-116
Phenyl H-3', H-5'~6.8-7.0 (d, ~8-9)~121-123
Phenyl C-1'-~131-133
Phenyl C-4'-~155-157
Ethoxy -O-CH₂-~3.9-4.1 (q, ~7)~63-65
Ethoxy -CH₃~1.3-1.5 (t, ~7)~14-16
Amide -C=O-~173-175
Butanamide α-CH~2.1-2.3 (m)~50-52
Butanamide β-CH₂- (ethyl)~1.5-1.7 (m)~25-27
Butanamide γ-CH₃ (ethyl)~0.8-1.0 (t, ~7.5)~11-13
Butanamide β'-CH₂- (ethyl)~1.5-1.7 (m)~25-27
Butanamide γ'-CH₃ (ethyl)~0.8-1.0 (t, ~7.5)~11-13

Note: This table is illustrative and actual values can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing characteristic signals for the functional groups present.

IR Spectroscopy: Would be expected to show strong absorption bands for the N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), C-O stretching of the ether (~1240 cm⁻¹), and various C-H stretching and bending vibrations.

Raman Spectroscopy: Complements IR spectroscopy. Aromatic ring vibrations are typically strong in the Raman spectrum. The combination of both techniques would provide a comprehensive vibrational profile of this compound.

Hypothetical Vibrational Spectroscopy Data for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amide)3350-32503350-3250
C-H Stretch (Aromatic)3100-30003100-3000
C-H Stretch (Aliphatic)3000-28503000-2850
C=O Stretch (Amide I)1680-16301680-1630
N-H Bend (Amide II)1570-1515-
C=C Stretch (Aromatic)1600, 1500, 14501600, 1500, 1450
C-O-C Stretch (Ether)1260-12301260-1230

Note: This table is illustrative. Actual peak positions and intensities depend on the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the absolute configuration of the chiral center at the second position of the butanamide chain. Furthermore, it would elucidate how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding.

Should a suitable crystal of this compound be grown, the resulting crystallographic data would be deposited in a crystallographic database and would include parameters such as:

Hypothetical Crystallographic Data Table

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)-
b (Å)-
c (Å)-
α (°)90
β (°)-
γ (°)90
Volume (ų)-
Z (molecules/unit cell)4

Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment.

Conformational Flexibility and Rotamer Analysis

The structure of this compound is not static. There is significant conformational flexibility due to rotation around several single bonds. Key areas of flexibility include:

Rotation around the C-N amide bond.

Rotation around the bond connecting the phenyl ring to the nitrogen atom.

Rotation within the ethoxy group.

Rotation within the 2-ethylbutyl group.

A rotamer analysis, often aided by computational chemistry methods (like Density Functional Theory - DFT), would be employed to determine the relative energies of different stable conformations (rotamers). This analysis, in conjunction with experimental NMR data (NOESY/ROESY), would provide a detailed picture of the conformational landscape of the molecule in solution.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental in computational chemistry for understanding the electronic structure and reactivity of molecules from first principles. These methods, grounded in solving the Schrödinger equation, can predict a wide range of molecular properties without the need for experimental data.

Density Functional Theory (DFT) is a powerful and widely used QM method that calculates the electronic structure of a molecule based on its electron density. For a molecule like N-(4-ethoxyphenyl)-2-ethylbutanamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine its optimized three-dimensional geometry, vibrational frequencies, and electronic properties.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions.

While no specific DFT studies on this compound are available in the published literature, a hypothetical analysis would produce data similar to that shown in the table below.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound This table is for illustrative purposes only, as specific experimental or computational studies are not publicly available.

ParameterHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates the electron-donating capability of the molecule.
LUMO Energy-1.5 eVIndicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE)4.7 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment3.5 DebyeMeasures the overall polarity of the molecule.
Zero-Point Vibrational Energy215 kcal/molThe total energy of the molecule at 0 K.

Computational chemistry can be employed to model the reaction mechanisms involved in the synthesis of this compound. By calculating the energy of reactants, products, and transition states, it is possible to map out the entire energy profile of a synthetic pathway. This analysis helps in understanding reaction feasibility, predicting reaction rates, and identifying potential bottlenecks or alternative routes.

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of reaction can be computed to determine the spontaneity and favorability of the synthesis. A literature search did not yield any studies that performed such an energy profile or thermodynamic analysis for the synthesis of this specific compound.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Synthesis Step This table is for illustrative purposes only and does not represent real experimental or calculated data for the synthesis of this compound.

ParameterReactantsTransition StateProducts
Relative Enthalpy (ΔH, kJ/mol)0+85-45
Relative Gibbs Free Energy (ΔG, kJ/mol)0+92-50

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the interactions between atoms using a force field.

These simulations provide detailed information on the molecule's conformational flexibility, showing which shapes (conformers) it prefers and how it transitions between them. MD can also reveal how the molecule interacts with its surroundings, such as solvent molecules or potential binding partners. Key metrics from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration to measure its compactness. No published studies detailing MD simulations of this compound were found.

Table 3: Prospective Parameters and Outputs from an MD Simulation This table is for illustrative purposes only, outlining typical parameters for a simulation that has not been reported in the literature.

Simulation ParameterTypical Value/Setting
Force FieldCHARMM36 / AMBER
Solvent ModelTIP3P Water
Simulation Time100 ns
Key Observational OutputHypothetical Finding
Average RMSD2.1 Å
Dominant ConformationsIdentification of 2-3 major conformational clusters.

Molecular Docking and Binding Site Predictions with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking studies would involve computationally placing the molecule into the binding site of various protein targets. A scoring function then estimates the binding affinity, often expressed as a binding energy or docking score, with more negative values indicating stronger binding. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. There are currently no publicly available docking studies for this compound against any specific biomolecular targets.

Table 4: Hypothetical Molecular Docking Results Against a Protein Target This table is for illustrative purposes only. The protein target and results are hypothetical.

Protein TargetDocking Score (kcal/mol)Key Predicted Interactions
Hypothetical Kinase A-8.2Hydrogen bond with ASN-150; Pi-Pi stacking with PHE-85
Hypothetical Receptor B-7.5Hydrophobic interactions with LEU-210, VAL-214

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a technique that attempts to find a statistical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

To develop a QSAR model relevant to this compound, one would first need a dataset of structurally similar molecules with measured biological activity. Then, various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) would be calculated for each compound. Statistical methods are then used to build a mathematical equation that correlates these descriptors with activity. Such a model could then be used to predict the activity of new, unsynthesized compounds and guide further molecular design. No QSAR models specifically developed for or including this compound have been reported in the literature.

Table 5: Selected Molecular Descriptors for a Potential QSAR Study This table illustrates the types of descriptors that would be calculated for the compound in a QSAR analysis. The values are hypothetical.

Descriptor TypeDescriptor NameHypothetical Value
PhysicochemicalMolecular Weight221.29 g/mol
PhysicochemicallogP (Octanol-Water Partition Coefficient)2.8
TopologicalTopological Polar Surface Area (TPSA)38.3 Ų
StructuralNumber of Rotatable Bonds6
StructuralNumber of Hydrogen Bond Donors1
StructuralNumber of Hydrogen Bond Acceptors2

Molecular and Mechanistic Biological Investigations in Vitro and Preclinical Models

Direct Interaction with GABAA Receptor Subtypes

The GABAA receptor, a ligand-gated ion channel, is a primary target for many neuroactive compounds. It is a pentameric structure composed of various subunits, with the specific combination of these subunits determining the receptor's pharmacological properties. The most common arrangement in the central nervous system consists of two α, two β, and one γ subunit. nih.govnih.gov

Role of Specific GABAA Receptor Subunits (e.g., β2/β3, α2/α3) in Binding and Modulation

The heterogeneity of GABAA receptor subunits is critical for their diverse functions and pharmacological profiles. There are 19 known subunits (including α1–6, β1–3, and γ1–3), which can assemble into a vast number of different receptor subtypes. nih.govnih.gov The specific α and β subunits present in the receptor complex are particularly important in defining its sensitivity to various allosteric modulators.

For example, the presence of α1 subunits is often associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions. mdpi.com The β subunits are also crucial; etomidate, a general anesthetic, shows higher sensitivity for receptors containing β2 or β3 subunits compared to those with β1. nih.gov The specific subunit composition dictates the formation and properties of allosteric binding pockets. For instance, the classic benzodiazepine (B76468) binding site is formed at the interface of an α (1, 2, 3, or 5) and a γ2 subunit. nih.gov The diversity in subunit composition allows for fine-tuned regulation of neuronal inhibition across different brain regions and developmental stages.

Allosteric Modulation Mechanisms of GABAA Receptor Function in Cultured Neurons and Brain Preparations

Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the function of the GABAA receptor. In cultured neurons and brain tissue preparations, the application of a PAM typically results in an increased amplitude or duration of GABA-evoked chloride currents. pdbj.org This potentiation occurs because the modulator increases the receptor's affinity for GABA, enhances the channel's opening frequency or duration, or both, without directly activating the receptor itself. nih.gov

Conversely, NAMs decrease the effect of GABA. Studies using voltage-clamp techniques on dissociated neurons allow for precise measurement of these modulatory effects on ion channel function. pdbj.org Such experiments have been crucial in characterizing the mechanisms of action for a wide range of compounds, from therapeutic drugs like benzodiazepines to endogenous modulators like neurosteroids. nih.govpdbj.org

Interaction with Translocator Protein (TSPO)

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is another important target for neuroactive compounds. wikipedia.orgnih.gov It is involved in several cellular processes, including cholesterol transport, which is the rate-limiting step in the synthesis of neurosteroids. wikipedia.orgnih.gov

TSPO Binding Site Characteristics and Affinity

TSPO possesses a high-affinity binding site for a variety of ligands. The binding affinity of a compound to TSPO is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. Ligands are often classified based on their chemical structure and binding properties. Classic examples include the benzodiazepine Ro5-4864 and the isoquinoline (B145761) PK11195. mdpi.com The binding of these ligands is influenced by the protein's conformation. Notably, a common single nucleotide polymorphism (Ala147Thr) in the TSPO gene in humans can significantly alter the binding affinity of many second-generation TSPO ligands, leading to different binding profiles in the population. nih.govresearchgate.net

Ligand ClassExample CompoundTypical Binding Affinity (Ki)
BenzodiazepineRo5-4864Nanomolar (nM) range
Isoquinoline CarboxamidePK11195Nanomolar (nM) range
IndoleacetamideFGIN-1-27Nanomolar (nM) range
Phenylpyrazolo-pyrimidineDPA-714Subnanomolar to nanomolar (nM) range

Modulation of Neurosteroid Biosynthesis in Cellular Models (e.g., frog hypothalamus, C6 glioma cells)

The binding of ligands to TSPO can stimulate the transport of cholesterol into the mitochondria, thereby increasing the production of neurosteroids such as pregnenolone (B344588). nih.gov This mechanism has been extensively studied in various cellular models.

In amphibian models, such as the frog hypothalamus, the brain has been shown to possess the necessary enzymatic machinery to synthesize a range of neurosteroids de novo from cholesterol or other precursors. nih.govnih.gov Incubation of frog hypothalamic explants with precursors like pregnenolone leads to the synthesis of various other steroids, demonstrating active local steroidogenesis. nih.govnih.gov

The rat C6 glioma cell line is a widely used model for studying astrocytic functions, including neurosteroidogenesis. nih.govnih.gov These cells express TSPO, and treatment with TSPO ligands has been shown to increase the synthesis of pregnenolone. nih.gov Studies using this model have demonstrated that the protective effects of some TSPO ligands against oxidative stress and inflammation are mediated by their ability to stimulate the production of neurosteroids. This effect can be blocked by inhibitors of steroid synthesis, such as aminoglutethimide, confirming the crucial role of TSPO in initiating the neurosteroidogenic pathway. nih.gov

Investigation of Dual Mechanism Hypotheses for GABA-A Receptor and TSPO Modulation

While direct evidence for dual modulation by N-(4-ethoxyphenyl)-2-ethylbutanamide is not extensively documented in public literature, the hypothesis can be explored through the lens of well-characterized dual-action compounds like etifoxine. nih.govresearchgate.net Such compounds exhibit two distinct but complementary mechanisms to enhance GABAergic neurotransmission. researchgate.net

The first is a direct, positive allosteric modulation of the GABA-A receptor. Etifoxine, for instance, binds directly to a site on the β2 or β3 subunits of the GABA-A receptor, which is distinct from the benzodiazepine binding site, to potentiate the receptor's response to GABA. nih.govtandfonline.comnih.gov

The second mechanism is indirect and involves the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. tandfonline.com Ligands that bind to TSPO can stimulate the transport of cholesterol into the mitochondria, which is a critical step in the synthesis of neurosteroids. tandfonline.com These endogenously produced neurosteroids, such as allopregnanolone, are themselves potent positive allosteric modulators of GABA-A receptors. researchgate.nettandfonline.com This creates a secondary pathway for enhancing GABAergic inhibition. nih.gov

A compound like this compound, which possesses a lipophilic aromatic ring and an amide side chain—features common in many TSPO ligands—could theoretically engage in a similar dual mechanism. It could potentially bind directly to a modulatory site on the GABA-A receptor while also acting as a ligand for TSPO, thereby promoting neurosteroid synthesis and indirectly potentiating GABA-A receptor function. This dual action could offer a unique pharmacological profile, potentially separating therapeutic effects from the side effects associated with compounds that target only a single site.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

The specific interactions of this compound with its molecular targets are dictated by its chemical structure. By examining studies of analogous compounds, key structural determinants for binding and activity at GABA-A receptors and TSPO can be inferred.

Influence of Stereochemistry on Molecular Interaction with Receptors

The structure of this compound contains a chiral center at the second carbon of the ethylbutanamide moiety. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(4-ethoxyphenyl)-2-ethylbutanamide and (S)-N-(4-ethoxyphenyl)-2-ethylbutanamide. The three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with biological receptors, which are themselves chiral environments. nih.gov

The profound impact of stereochemistry is well-established for ligands of both TSPO and GABA-A receptors.

TSPO: The prototypical TSPO ligand, PK11195, demonstrates clear stereoselectivity. In vitro binding experiments have shown that the (R)-enantiomer of PK11195 has a twofold higher affinity for TSPO than the (S)-enantiomer. mdpi.com This difference in affinity translates to significantly greater retention of the (R)-enantiomer in tissues with high TSPO expression during in vivo studies. mdpi.com

GABA-A Receptors: Similarly, stereochemistry plays a crucial role for many GABA-A receptor modulators. For example, the analgesic agent ohmefentanyl, which acts on opioid receptors but illustrates the principle, has eight possible stereoisomers due to three chiral centers. Its most potent isomers are thousands of times more active than the least potent ones, a difference attributed entirely to their spatial configuration and fit within the receptor binding pocket. nih.gov

Based on these principles, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different binding affinities and/or functional activities at both TSPO and GABA-A receptors. One enantiomer may be significantly more potent or selective for one target over the other, or they could even have opposing effects. nih.gov This stereochemical difference is a critical factor in drug design and development.

Analog Studies on Binding Affinity to GABA-A Receptors and TSPO

The binding affinity of this compound can be understood by studying structurally related N-aryl-alkanamides.

Binding Affinity to TSPO: The N-phenylacetamide scaffold is a common feature in many high-affinity TSPO ligands. Phenoxyarylacetamide derivatives, which bear a structural resemblance to this compound, have been extensively studied. Compounds like PBR28 show that the nature and position of substituents on the aromatic rings and the composition of the amide side chain are critical for high-affinity binding. mdpi.comresearchgate.net

For instance, in the phenoxyphenylacetamide series, modifications to the N-benzyl group and the phenoxy ring can dramatically alter binding affinity. The development of ligands like [¹¹C]DAA1106, with a Kᵢ value of 0.043 nM in rats, highlights the potential for high-affinity interactions from this chemical class. nih.gov The ethoxy group (-OCH₂CH₃) on the phenyl ring of this compound likely contributes to the hydrophobic interactions within the TSPO binding pocket, a key determinant for affinity.

Binding Affinities of Structurally Related TSPO Ligands

CompoundBinding Affinity (Kᵢ or IC₅₀, nM)Species/TissueReference
(R)-PK11195~3.60General frontiersin.org
PBR28~8.07Human researchgate.net
[¹¹C]DAA11060.043Rat Brain nih.gov
PBR1113.7General nih.gov

Binding Affinity to GABA-A Receptors: The interaction of small molecules with GABA-A receptors is highly dependent on their structure, which dictates their binding site and functional effect (e.g., positive or negative allosteric modulator). nih.gov While N-aryl-alkanamides are less common as direct GABA-A modulators compared to benzodiazepines or barbiturates, general structure-activity principles still apply. The activity of GABA-amides often shows a clear structure-activity relationship. nih.gov

For modulators, the aromatic ring (the ethoxyphenyl group) and the amide linker are crucial for positioning the molecule within a binding site, often at the interface between receptor subunits. nih.gov Modifications to these structures can drastically alter efficacy and subtype selectivity. For example, studies on flavonoids, another class of GABA-A modulators, show that hydroxylation or methoxylation patterns on the phenyl rings significantly impact binding affinity and functional activity. nih.gov Therefore, the ethoxy group and the 2-ethylbutyl side chain of this compound are expected to be key determinants of its specific binding and modulatory profile at different GABA-A receptor subtypes.

Metabolism and Environmental Degradation Pathways in Vitro Studies

In Vitro Biotransformation Studies (e.g., Liver Microsomes, Recombinant Enzymes, Cell Cultures)

In vitro systems are fundamental tools for predicting the metabolic pathways of xenobiotics in vivo. For aromatic amides, hepatic microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, are commonly employed. nih.govunl.edu Human liver microsomes, in particular, have been shown to be a reliable model for predicting the in vivo hydrolytic metabolism of aromatic amides in humans. nih.govresearchgate.net

The biotransformation of N-(4-ethoxyphenyl)-2-ethylbutanamide is anticipated to be primarily hepatic. Key enzymatic reactions likely involve cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). mdpi.comnih.gov Studies on analogous compounds, such as N-hydroxyphenacetin (N-(4-ethoxyphenyl)-N-hydroxyacetamide), have demonstrated that microsomal and cytosolic preparations from rat and rabbit livers can catalyze various metabolic reactions. nih.gov These reactions include hydroxylation, O-dealkylation, and amide hydrolysis. The specific CYP isozymes involved in the metabolism of this compound have not been identified, but based on studies of similar compounds, a broad range of CYPs could contribute to its oxidation. mdpi.comnih.gov

Identification of Metabolites and Degradation Products in Model Systems

Based on the known metabolism of structurally similar compounds, several potential metabolites of this compound can be predicted. The primary metabolic routes are expected to be hydrolysis of the amide bond and modifications of the ethoxyphenyl group.

Hydrolysis of the amide linkage would yield 4-ethoxyaniline and 2-ethylbutanoic acid. Further metabolism of the 4-ethoxyaniline fragment could occur. Additionally, oxidation of the parent molecule is a likely pathway. This can include O-de-ethylation of the ethoxy group to form a phenolic metabolite, N-(4-hydroxyphenyl)-2-ethylbutanamide. The aromatic ring is also susceptible to hydroxylation at positions ortho to the amide group. The ethyl group of the butanamide moiety could also undergo hydroxylation.

Following these initial phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl groups, are expected to undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. mdpi.comnih.gov

A study on the related compound N-hydroxyphenacetin identified phenacetin, 2- and 3-hydroxyphenacetin, and 4-acetamidophenol as in vitro metabolites, supporting the likelihood of similar transformations for this compound. nih.gov

Table 1: Predicted Metabolites of this compound from In Vitro Systems

Metabolite Predicted Metabolic Pathway
4-EthoxyanilineAmide Hydrolysis
2-Ethylbutanoic acidAmide Hydrolysis
N-(4-Hydroxyphenyl)-2-ethylbutanamideO-De-ethylation
N-(4-Ethoxy-2-hydroxyphenyl)-2-ethylbutanamideAromatic Hydroxylation
N-(4-Ethoxy-3-hydroxyphenyl)-2-ethylbutanamideAromatic Hydroxylation
N-(4-ethoxyphenyl)-2-(1-hydroxyethyl)butanamideAlkyl Hydroxylation
Glucuronide and Sulfate ConjugatesPhase II Conjugation

Chemical Stability and Degradation Pathways under Controlled Conditions

The chemical stability of this compound is influenced by environmental factors such as pH and temperature.

Acidic Hydrolysis Pathways

Amides, in general, can undergo hydrolysis under acidic conditions, typically requiring heat and a strong acid catalyst. chemguide.co.uklibretexts.orglibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid (2-ethylbutanoic acid) and an amine (4-ethoxyaniline), the latter of which will be protonated to form an ammonium salt under acidic conditions. libretexts.orgyoutube.com

Thermal Degradation Mechanisms

Other Degradation Mechanisms (e.g., oxidation, reduction)

Oxidative and reductive processes can also contribute to the degradation of this compound.

Oxidation: The anodic oxidation of structurally related N-aryl amides has been shown to result in the cleavage of the amide bond (both carbonyl-N and N-aryl bonds) or the bond adjacent to the carbonyl group, with the specific pathway being influenced by the substituents on the aryl ring. researchgate.net Oxidative degradation in the environment could be initiated by reactive oxygen species, potentially leading to hydroxylation of the aromatic ring or the alkyl side chain.

Reduction: The amide functional group can be reduced to an amine. ucr.edu Various chemical reducing agents can achieve this transformation, converting this compound to the corresponding secondary amine, N-(4-ethoxyphenyl)-2-ethylbutanamine. nih.govmdpi.com

Table 2: Predicted Chemical Degradation Products of this compound

Degradation Product Degradation Pathway
4-EthoxyanilineAcidic Hydrolysis, Oxidation
2-Ethylbutanoic acidAcidic Hydrolysis
N-(4-ethoxyphenyl)-2-ethylbutanamineReduction
Phenol, Hydroquinone derivativesAdvanced Oxidation

Analytical Method Development for Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., RP-HPLC/UV, LC-MS/MS)

Chromatographic methods are central to the separation and quantification of N-(4-ethoxyphenyl)-2-ethylbutanamide from complex mixtures. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a commonly employed technique. In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a higher degree of selectivity and sensitivity for the analysis of this compound. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. LC-MS/MS is particularly valuable for analyzing samples with complex matrices, where co-eluting substances might interfere with other detection methods. The selection of specific precursor and product ions for this compound in multiple reaction monitoring (MRM) mode enhances the specificity of the assay.

Technique Stationary Phase Mobile Phase Detection Application
RP-HPLC/UVC18Acetonitrile/Water GradientUV (e.g., 254 nm)Quantification in research samples
LC-MS/MSC18 or similarFormic acid in Acetonitrile/WaterESI-MS/MS (MRM)Trace level detection and quantification

Spectrometric Methods for Detection and Characterization in Research Matrices

Spectrometric methods are indispensable for the detection and structural characterization of this compound. Mass spectrometry (MS), often coupled with a chromatographic inlet, provides information on the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. The resulting mass spectrum is a unique fingerprint that aids in the identification of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. This data is crucial for confirming the compound's structure and purity in a research setting.

Validation of Analytical Methods for Specific Research Samples

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the data generated. Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. Key validation parameters for methods analyzing this compound include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is established by analyzing a series of standards of known concentrations to demonstrate a proportional relationship between concentration and instrument response. Accuracy is determined by comparing the measured concentration to a known true concentration, often through spike and recovery experiments. Precision, which encompasses repeatability and intermediate precision, measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Validation Parameter Description Typical Acceptance Criteria
Linearity (r²)The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.≥ 0.99
Accuracy (% Recovery)The closeness of the test results obtained by the method to the true value.80-120%
Precision (% RSD)The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.≤ 15%
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

Future Directions in N 4 Ethoxyphenyl 2 Ethylbutanamide Research

Novel Synthetic Approaches and Catalyst Development for Green Chemistry

The synthesis of N-aryl amides, such as N-(4-ethoxyphenyl)-2-ethylbutanamide, is a fundamental process in organic chemistry. Future research will increasingly focus on developing greener, more efficient, and atom-economical synthetic routes.

Microwave-Assisted and Solvent-Free Synthesis: Traditional amide synthesis often involves hazardous solvents and long reaction times. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, frequently leading to dramatically reduced reaction times, higher yields, and fewer by-products. electronicsandbooks.com The application of microwave technology to the synthesis of amides directly from carboxylic acids and amines, potentially under solvent-free conditions, is a promising avenue. nih.govnih.govresearchgate.net Research into the direct amidation of 2-ethylbutanoic acid with 4-ethoxyaniline under microwave irradiation, possibly without a solvent, could establish a highly efficient and environmentally benign protocol for producing this compound. electronicsandbooks.comcem.com

Catalyst Development: The development of novel catalysts is central to advancing green amide synthesis. While palladium-catalyzed cross-coupling reactions are effective for forming C-N bonds in N-aryl amides, the cost and toxicity of palladium necessitate the exploration of alternatives. wjpmr.comorganic-chemistry.org Inexpensive and less toxic metals like copper and iron are gaining prominence. For instance, copper(I) iodide has been shown to catalyze the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org A mild, Fe-promoted reaction of nitroarenes with acyl chlorides in water has also been developed, offering a green and scalable method for N-aryl amide synthesis. rsc.org Future work could adapt these iron- or copper-based catalytic systems for the synthesis of this compound.

Furthermore, organocatalysis presents a metal-free alternative. The use of organic bicyclic guanidine (B92328) catalysts has been reported for the efficient formation of N-aryl amides from non-strained lactones and aromatic amines under mild conditions. nih.gov Another innovative approach is the Umpolung Amide Synthesis (UmAS), which utilizes α-fluoronitroalkanes and N-aryl hydroxylamines to produce N-aryl amides without epimerization, a common issue in traditional methods. nih.govnih.gov

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field in green chemistry. rsc.org Enzymes like lipases, proteases, and dedicated amide synthetases can catalyze amide synthesis with high selectivity and under mild, aqueous conditions. acs.orgnih.gov ATP-dependent enzymes, coupled with ATP recycling systems, are particularly promising for driving these reactions. semanticscholar.org Research into identifying or engineering an enzyme capable of coupling 4-ethoxyaniline with an activated form of 2-ethylbutanoic acid could provide a sustainable and highly specific manufacturing process. nih.gov

Synthetic ApproachKey FeaturesPotential Application to this compound
Microwave-Assisted Synthesis Rapid, high yields, reduced by-products, potential for solvent-free conditions. electronicsandbooks.comnih.govDirect coupling of 2-ethylbutanoic acid and 4-ethoxyaniline.
Novel Metal Catalysis Use of cheaper, less toxic metals like iron and copper. organic-chemistry.orgrsc.orgFe- or Cu-catalyzed coupling of a 4-ethoxyphenyl precursor with a 2-ethylbutanoyl precursor.
Organocatalysis Metal-free, mild reaction conditions. nih.govGuanidine-catalyzed ring-opening of a suitable lactone with 4-ethoxyaniline.
Biocatalysis High selectivity, aqueous conditions, environmentally benign. rsc.orgnih.govEnzymatic coupling of the constituent acid and amine precursors.

Advanced Computational Modeling and Simulations for Predictive Biology

Computational methods are indispensable in modern drug discovery and chemical biology, offering predictive insights that can guide and accelerate experimental research.

Predicting Drug-Target Interactions: A crucial first step in characterizing a new compound is identifying its biological targets. Computational techniques, including machine learning and chemical similarity-based methods, can predict potential protein targets for small molecules like this compound. mdpi.comaip.orgnih.gov These in silico screening approaches compare the compound's structure to large databases of molecules with known biological activities to generate a list of probable targets for subsequent experimental validation. nih.gov

Molecular Dynamics Simulations: Once a potential protein target is identified, molecular dynamics (MD) simulations can provide a detailed, atomistic view of the binding process. nih.govnumberanalytics.com MD simulations model the dynamic movements of both the protein and the ligand over time, helping to elucidate the binding mechanism, predict binding affinity, and understand the thermodynamics of the interaction. whiterose.ac.uknih.govnottingham.ac.uk For this compound, MD simulations could reveal the specific amino acid residues involved in binding, the stability of the protein-ligand complex, and the conformational changes that occur upon binding.

Computational MethodApplicationRelevance to this compound
Machine Learning/AI Prediction of primary biological targets. mdpi.comaip.orgInitial screening to identify potential protein interaction partners.
Molecular Docking Prediction of binding pose and estimation of binding affinity. nottingham.ac.ukVisualizing how the compound fits into a target's binding site.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of the protein-ligand complex. nih.govnumberanalytics.comwhiterose.ac.ukUnderstanding the stability and thermodynamics of the interaction.
Free Energy Perturbation (FEP) Calculation of relative binding affinities. numberanalytics.comnottingham.ac.ukComparing the binding of modified versions of the compound to optimize activity.

Elucidation of Additional Molecular Targets and Off-Target Interactions in Complex Systems

While identifying the primary target of a compound is essential, understanding its interactions with other proteins—so-called off-target effects—is equally important for both therapeutic development and basic research.

In Silico Off-Target Profiling: Most small molecules interact with multiple targets, which can lead to unexpected biological effects. frontiersin.orgnih.gov Computational tools can now predict these off-target interactions by screening a compound against vast databases of protein structures and bioactivity data. nih.govdntb.gov.uaresearchgate.net An Off-Target Safety Assessment (OTSA) for this compound could generate a profile of potential unintended interactions, helping to anticipate potential side effects if the compound were developed as a therapeutic, or revealing novel biological pathways it might modulate. frontiersin.orgnih.gov Such analyses can significantly reduce safety-related attrition rates in drug development. frontiersin.org

Chemoproteomics and Activity-Based Protein Profiling (ABPP): Experimental validation of predicted off-targets can be achieved using chemoproteomic techniques. Activity-based protein profiling (ABPP) uses chemical probes to map the functional state of entire enzyme families directly in complex biological systems. nih.govnih.gov If this compound shows inhibitory activity against a particular enzyme class, a competitive ABPP experiment could be designed. In this setup, the proteome is treated with the compound before the addition of a broad-spectrum probe for that enzyme class. A reduction in probe labeling for specific proteins would indicate a direct interaction with this compound, thus identifying its on- and off-targets in a native biological context.

Development of Chemical Probes and Tools for Biological Research

Transforming a bioactive molecule into a chemical probe is a powerful strategy for studying its biological function and mechanism of action.

Design and Synthesis of Probes: A chemical probe based on the this compound scaffold would typically incorporate a reporter tag (like a fluorophore or biotin) and, for covalent probes, a reactive group or "warhead". mdpi.comfrontiersin.org A common strategy involves late-stage functionalization, where a chemical handle (e.g., an alkyne or azide (B81097) for "click" chemistry) is added to the parent molecule. nih.gov This allows for the modular attachment of various tags. Future research could focus on synthesizing derivatives of this compound that are suitable for conversion into affinity-based or activity-based probes. researchgate.netresearchgate.net

Activity-Based Protein Profiling (ABPP) Probes: If this compound is found to covalently modify a target protein, it could serve as the basis for a new class of activity-based probes. nih.govrsc.org These probes typically feature an electrophilic warhead that reacts with a nucleophilic residue in the active site of an enzyme. nih.govacs.org The design could involve modifying the 2-ethylbutanamide (B1267559) moiety to be more reactive or incorporating a masked reactive group that is unmasked by the target enzyme's activity. Such probes would be invaluable for visualizing active enzyme populations in cells and tissues.

Probe TypeDesign PrinciplePotential Use
Affinity-Based Probe A molecule with a reporter tag that binds non-covalently to its target. frontiersin.orgTo pull down and identify the binding partners of this compound from cell lysates.
Activity-Based Probe A molecule with a reactive warhead and a reporter tag that covalently labels the active site of an enzyme. nih.govnih.govTo visualize and quantify the activity of target enzymes in complex biological samples.
Photoaffinity Probe A probe with a photo-reactive group (e.g., diazirine) that forms a covalent bond with its target upon UV irradiation. nih.govTo capture both specific and transient protein interactions in living cells.

Exploration of Non-Therapeutic Research Applications

Beyond potential therapeutic uses, the chemical structure of this compound may lend itself to applications in other scientific domains.

Chemical Intermediate: N-aryl amides are important building blocks in organic synthesis. wjpmr.com The unique substitution pattern of this compound could make it a valuable intermediate for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or specialized polymers. researchgate.net Its synthesis via green chemistry routes would further enhance its utility as a sustainable chemical feedstock.

Material Science: The properties of N-aryl amides, including their ability to form strong hydrogen bonds, make them interesting candidates for applications in material science. Arylamide-based structures have been explored for the creation of foldamers—molecules that adopt predictable, folded conformations—which can be used in molecular recognition and the development of new materials. researchgate.netacs.org The specific stereochemistry and electronic properties of this compound could be investigated for its potential to self-assemble into ordered structures, films, or gels with novel properties.

Q & A

Q. Q. What experimental frameworks are recommended to elucidate the anti-inflammatory mechanism of This compound?

  • Methodological Answer :
  • Pathway-Specific Assays : Measure COX-2/PGE₂ inhibition in LPS-stimulated macrophages.
  • Gene Expression Profiling : Use qPCR or RNA-seq to track NF-κB/IκBα modulation.
  • Knockout Models : Validate target specificity in COX-2⁻/− mice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.